N-phenethyl-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-phenethyl-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for PET Imaging
One significant application of related compounds involves the development of selective radioligands, such as [18F]DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This has implications for neuroinflammation studies, allowing for the in vivo imaging of neuroinflammatory processes, which are key in understanding various neurological disorders (Dollé et al., 2008).
Antimicrobial Activity
Another area of application is in the synthesis of antimicrobial agents. Compounds derived from pyrimidinones and oxazinones, utilizing N-phenethyl-2-(pyrimidin-2-yloxy)acetamide as a starting material or related structures, have shown promising antibacterial and antifungal activities. These studies contribute to the search for new therapeutic options to combat microbial resistance (Hossan et al., 2012).
Neuroinflammation and PET Imaging
Research into novel pyrazolo[1,5-a]pyrimidines, closely related to this compound derivatives, has highlighted their potential as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives exhibit high affinity for TSPO, offering new insights into the development of PET radiotracers for in vivo imaging of neuroinflammation (Damont et al., 2015).
Crystal Structure Analysis
The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provides valuable insights into the molecular conformation and interactions of these compounds. This research aids in understanding the structural basis for the biological activity and potential therapeutic applications of these molecules (Subasri et al., 2016).
Anticonvulsant Agents
Exploration into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlights the therapeutic potential of compounds with a pyrimidine base. This research underscores the importance of structural modifications in enhancing the efficacy and specificity of anticonvulsant drugs (Severina et al., 2020).
Mechanism of Action
Mode of Action
The mode of action of pyrimidinamine derivatives, including N-phenethyl-2-(pyrimidin-2-yloxy)acetamide, is different from other fungicides . They inhibit the electron transport in mitochondrial complex I, which is crucial for the energy production in cells . This inhibition disrupts the normal functioning of the cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons, which is essential for the production of ATP, the main energy currency of the cell . This disruption leads to energy depletion in the cells, affecting their survival and proliferation .
Result of Action
The primary result of the action of this compound is the death of the target cells due to energy depletion . This makes it an effective fungicide, capable of controlling various fungal diseases in crops .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWALIKKRPLZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.